molecular formula C26H24FN5O3 B2836067 5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-20-1

5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2836067
CAS No.: 1040674-20-1
M. Wt: 473.508
InChI Key: KIJCFYKCTFOALS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a piperazine ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring could potentially undergo reactions with acids or bases, and the pyrazolo[4,3-c]pyridine ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

A study by V. U. Jeankumar et al. (2013) developed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showing promise as Mycobacterium tuberculosis GyrB inhibitors. This indicates the potential of structurally similar compounds in antibiotic development (Jeankumar et al., 2013).

Bicyclic 1,2,4-Triazol-3(2H)-One and 1,3,5-Triazine-2,4(3H)-Dione Derivatives

Y. Watanabe et al. (1992) synthesized and tested compounds with 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine groups for 5-HT2 and alpha 1 receptor antagonist activity, illustrating the diverse pharmacological potential of these motifs (Watanabe et al., 1992).

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

A. G. Hammam et al. (2005) explored the anticancer activity of fluoro-substituted benzopyran derivatives, highlighting the exploration of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

[(18)F]p-MPPF: A Radiolabeled Antagonist for the Study of 5-HT(1A) Receptors with PET

Research by A. Plenevaux et al. (2000) focused on [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [(18)F]p-MPPF, for studying the serotonergic neurotransmission with PET, demonstrating the utility of fluorinated compounds in neuroimaging (Plenevaux et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given its complex structure, it could potentially interact with a variety of enzymes or receptors .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information on this compound, it’s hard to say what its specific hazards might be .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

5-ethyl-7-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-2-29-16-21(23-22(17-29)26(35)32(28-23)20-6-4-3-5-7-20)25(34)31-14-12-30(13-15-31)24(33)18-8-10-19(27)11-9-18/h3-11,16-17H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJCFYKCTFOALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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